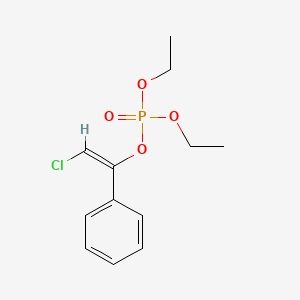

2-Chloro-1-phenylvinyl diethyl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

40731-59-7 |

|---|---|

Molecular Formula |

C12H16ClO4P |

Molecular Weight |

290.68 g/mol |

IUPAC Name |

[(E)-2-chloro-1-phenylethenyl] diethyl phosphate |

InChI |

InChI=1S/C12H16ClO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10+ |

InChI Key |

LPHRLQIUJWZJDT-ZRDIBKRKSA-N |

Isomeric SMILES |

CCOP(=O)(OCC)O/C(=C/Cl)/C1=CC=CC=C1 |

Canonical SMILES |

CCOP(=O)(OCC)OC(=CCl)C1=CC=CC=C1 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2 Chloro 1 Phenylvinyl Diethyl Phosphate

Nucleophilic Addition Reactions at the Vinylic Center

The electron-withdrawing nature of the diethyl phosphate (B84403) group, coupled with the presence of a good leaving group (chloride), makes the vinylic carbon susceptible to nucleophilic attack. This reactivity is further modulated by the phenyl substituent, which can stabilize intermediates through resonance.

SRN1 Vinylic Substitution Mechanisms with Organotin Anions

Vinylic substitution reactions of 2-Chloro-1-phenylvinyl diethyl phosphate can proceed through a radical-nucleophilic substitution mechanism (SRN1). While direct studies on this specific compound are not prevalent, analogous systems such as (1-phenylvinyl) diethyl phosphate have been shown to react with organotin anions like sodium trimethylstannide (Me3SnNa) and sodium triphenylstannide (Ph3SnNa) under photostimulation. acs.org These reactions are believed to proceed via a vinylic SRN1 mechanism.

The proposed mechanism involves the following key steps:

Initiation: Photochemical stimulation initiates the formation of a radical anion from the vinyl phosphate substrate.

Fragmentation: The radical anion undergoes fragmentation, losing the diethyl phosphate anion to form a vinylic radical.

Propagation: The vinylic radical then reacts with the organotin anion to form a new radical anion. This new radical anion can then transfer an electron to another molecule of the starting vinyl phosphate, propagating the chain reaction and forming the vinylstannane product.

These reactions are noted to be highly regioselective and stereoconvergent. The reactivity in these SRN1 processes is significantly dependent on the structure of the vinyl phosphate, with conjugated systems showing a greater propensity for substitution.

| Reactant (Analogue) | Nucleophile | Conditions | Product | Yield |

| (1-phenylvinyl)DEP | Me3SnNa | Liquid NH3, hv | 1-phenyl-1-trimethylstannyl-ethene | Good |

| (1-phenylvinyl)DEP | Ph3SnNa | Liquid NH3, hv | 1-phenyl-1-triphenylstannyl-ethene | Good |

Thiol Addition Reactivity with Unsaturated Phosphorus(V) Electrophiles

The double bond in this compound is activated towards nucleophilic attack by the electron-withdrawing phosphate group, making it an unsaturated Phosphorus(V) electrophile. The reactivity of such systems towards thiols is of significant interest, particularly in the context of bioconjugation.

The addition of a thiol to the vinyl group is expected to proceed via a Michael-type addition. The rate of this reaction is influenced by several factors, including the nature of the substituents on the phosphorus atom and the vinyl group. Electron-withdrawing substituents generally increase the rate of thiol addition. acs.org In the case of this compound, both the chloro and the diethyl phosphate groups are electron-withdrawing, which should enhance the electrophilicity of the β-carbon of the double bond.

The reaction is initiated by the attack of a thiolate anion on the β-carbon, leading to the formation of a carbanionic intermediate. This intermediate is stabilized by the adjacent phosphate group. Subsequent protonation of the carbanion yields the final thiol adduct. acs.org The stereochemistry of the addition can be influenced by hyperconjugation effects that stabilize the intermediate. acs.org

| Electrophile Type | Nucleophile | Key Factors Influencing Reactivity |

| Vinyl-P(V) | Thiol | Electron-withdrawing substituents on P and vinyl group |

| Ethynyl-P(V) | Thiol | Generally more reactive than vinyl analogues |

Conjugate Addition to α,β-Unsaturated Systems

The concept of conjugate addition is central to understanding the reactivity of this compound. acs.orgsci-hub.sewikipedia.orgacs.org In this molecule, the carbon-carbon double bond is conjugated with the phosphorus-oxygen double bond of the phosphate group. This conjugation results in the polarization of the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. acs.org This is often referred to as 1,4-addition. acs.orgsci-hub.se

The reactivity in conjugate addition is highly dependent on the nature of the nucleophile. "Soft" nucleophiles, which are highly polarizable, tend to favor 1,4-addition, while "hard" nucleophiles, which are less polarizable and often more basic, may favor 1,2-addition (direct attack at the phosphorus center). wikipedia.org For this compound, soft nucleophiles such as organocuprates (Gilman reagents) would be expected to add to the β-carbon. sci-hub.seacs.org

The presence of the chlorine atom at the β-position could potentially lead to subsequent elimination after the initial conjugate addition, resulting in a formal substitution of the chlorine atom.

Cross-Coupling Reactions Involving Vinyl Phosphate Moieties

Vinyl phosphates have emerged as versatile electrophiles in metal-catalyzed cross-coupling reactions, serving as effective alternatives to the more traditional vinyl halides and triflates. The diethyl phosphate group can act as a leaving group in the presence of a suitable low-valent metal catalyst.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Vinyl phosphates can participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide. libretexts.orgyonedalabs.comnobelprize.org Vinyl phosphates have been successfully employed as electrophiles in Suzuki-Miyaura couplings. capes.gov.brsci-hub.seresearchgate.net The reaction is typically catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-O bond of the vinyl phosphate, followed by transmetalation with the organoboron reagent and reductive elimination to afford the coupled product. yonedalabs.com For substrates like this compound, the presence of the vinyl chloride moiety offers a competing site for oxidative addition. The relative reactivity would depend on the specific catalyst and reaction conditions.

| Electrophile (Analogue) | Coupling Partner | Catalyst System | Product Type |

| Aromatic vinyl phosphate | Aryl boronic acid | Ni(COD)2/Cy3P | 1,1-diaryl alkene |

| Alkenyl phosphate | Aryl boronic acid | Pd2dba3/DPPF | 1,1-disubstituted alkene |

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.org Studies have shown that vinyl phosphates can also be used as substrates in the Heck reaction, coupling with electron-deficient alkenes to produce dienes. acs.orgnih.govacs.org The choice of phosphine ligand is crucial in these reactions, with bulky, electron-rich ligands such as X-Phos being effective. acs.orgnih.govacs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. acs.orgsynarchive.comlibretexts.orgwikipedia.org While less common than with halides, the use of vinyl phosphates in Sonogashira-type couplings is conceivable under appropriate catalytic conditions.

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. rsc.org Vinyl phosphates have been shown to be viable electrophiles in several nickel-catalyzed transformations.

Kumada Coupling: This reaction couples an organic halide or pseudohalide with a Grignard reagent. Nickel-catalyzed Kumada cross-coupling of enol phosphates with vinyl magnesium bromide has been reported to proceed via a Ni(0)/Ni(II) catalytic cycle. acs.org

Suzuki-Miyaura Coupling: Nickel catalysts can also effectively promote the Suzuki-Miyaura coupling of vinyl phosphates with boronic acids. researchgate.net For instance, Ni(COD)2 in combination with a phosphine ligand can be used to synthesize 1,1-diaryl alkenes from aromatic vinyl phosphates and aryl boronic acids. sci-hub.seresearchgate.net

The development of nickel-catalyzed methods for the cross-coupling of vinyl phosphates is an active area of research, offering milder reaction conditions and broader substrate scope. rsc.org

| Reaction Type | Electrophile | Nucleophile | Catalyst System |

| Kumada Coupling | Enol phosphate | Vinyl magnesium bromide | Bisphosphine-nickel complex |

| Suzuki-Miyaura | Aromatic vinyl phosphate | Aryl boronic acid | Ni(COD)2/Cy3P |

Rearrangement Reactions of Vinyl Phosphates (e.g., Phosphonate-to-Phosphate Rearrangement)

Vinyl phosphates are susceptible to several important rearrangement reactions, which allow for the synthesis of other valuable organophosphorus compounds.

One of the most significant is the vinyl phosphate/β-keto phosphonate (B1237965) rearrangement. acs.org This transformation typically involves the treatment of a vinyl phosphate with a strong base, such as lithium diisopropylamide (LDA), to induce a 1,3-migration of the phosphoryl group from oxygen to carbon. acs.orgnih.gov The reaction proceeds through the formation of an enolate or a related carbanionic intermediate. acs.org For instance, the reaction of a vinyl phosphate with LDA can lead to the formation of diastereomeric β-keto phosphonates. acs.org The stereochemistry of this rearrangement has been studied, and in some cases, diastereoselective outcomes can be achieved by using chiral auxiliaries on the phosphate group. acs.org A related strategy involves a halogen-metal exchange on 2-bromovinyl phosphates, which also induces a facile and regiospecific 1,3-phosphorus migration to yield β-keto phosphonates. nih.govnih.gov

Another key transformation is the phosphonate-to-phosphate rearrangement. This isomerization is observed for α-hydroxyphosphonates, particularly those bearing electron-withdrawing substituents on the α-carbon. researchgate.netnih.gov The reaction mechanism can proceed via different pathways depending on the substituents. researchgate.net For example, if the α-substituent can stabilize a carbanion, the reaction may proceed through a P-C bond cleavage followed by C-O bond formation. researchgate.net This type of rearrangement was famously observed in the conversion of the insecticide trichlorfon (B7771407) to the more active dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate), a structural analog of the title compound. nih.gov The reaction can be promoted by strong bases like sodium hydroxide (B78521) or sodium ethoxide. nih.gov

Free Radical Reactions of Vinyl Phosphate Esters

The vinyl group in phosphate esters can participate in free radical reactions, primarily acting as a radical acceptor. In Giese-type additions, a carbon-centered radical can add across the double bond of a vinyl phosphate. acs.orgnih.gov This reaction has been utilized in the late-stage modification of peptides, where an alanine (B10760859) radical, generated via β-scission from a serine derivative, is trapped by a vinyl phosphate acceptor. acs.orgnih.gov This demonstrates the compatibility of the vinyl phosphate moiety with radical intermediates and its utility in constructing complex molecules. acs.org

Vinyl phosphates can also undergo radical polymerization and copolymerization. researchgate.net Studies on diethyl vinyl phosphate and diphenyl vinyl phosphate have shown that they can be homopolymerized using radical initiators. researchgate.net However, these polymerizations typically yield polymers of low molecular weight. This is attributed to a high degree of chain transfer to the monomer, where a growing polymer chain abstracts an atom from a monomer molecule, terminating the chain and starting a new one. researchgate.net The reactivity of vinyl phosphates in copolymerizations with other vinyl monomers, like vinyl chloride, has been found to be slightly lower than that of vinyl acetate. researchgate.net

The stability of bonds within the phosphate ester itself is also relevant in the context of radical chemistry. The homolytic cleavage of the C–O bond in phosphate esters has been studied computationally. researchgate.net These calculations of bond dissociation enthalpies (BDEs) help in understanding the propensity of these molecules to undergo fragmentation under thermal or photochemical conditions that generate radical species. researchgate.net Furthermore, polyphosphates have been shown to act as radical scavengers, which can stabilize polymers like poly(vinyl chloride) (PVC) against photodegradation by complexing with peroxy radicals. mdpi.com

Electrophilic Reactions in Phosphorus-Containing Vinyl Systems

The reactivity of phosphorus-containing vinyl systems towards electrophiles can be understood through several mechanistic pathways. While the double bond in a vinyl phosphate is generally electron-deficient due to the phosphoryl group, it can be rendered nucleophilic to react with electrophiles.

A common strategy involves the initial addition of a nucleophile (e.g., a Grignard reagent) to the β-carbon of the vinyl group. acs.org This Michael-type addition generates a carbanionic intermediate at the α-position. This stabilized anion can then be trapped by a wide range of electrophilic reagents, including acids, aldehydes, epoxides, and alkyl halides. acs.org This tandem nucleophilic-electrophilic addition sequence allows for the construction of diverse and congested organophosphorus compounds. acs.org

Furthermore, electrophilic reactions can occur directly at the phosphorus atom. The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trivalent phosphorus ester with an alkyl halide to form a pentavalent phosphonate with a new P-C bond. researchgate.net While the title compound is a pentavalent phosphate, related trivalent phosphite (B83602) precursors would be susceptible to such electrophilic attack. The alkylation of P(III) compounds is a type of bimolecular electrophilic substitution, SE2(P), which typically proceeds with retention of configuration at the phosphorus center. researchgate.net

Role of Substituent Effects on Reactivity

The reactivity of this compound is significantly influenced by the various substituents attached to the vinyl phosphate core. These include the chloro and phenyl groups on the vinyl moiety and the diethyl ester groups on the phosphorus atom.

Substituents directly attached to the phosphorus atom have a profound effect on its electrophilicity and the reactivity of the entire molecule. In studies of thiol addition to unsaturated P(V) electrophiles, electron-withdrawing substituents on the ester groups were found to increase the reaction rate. This suggests that modifying the diethyl groups to more electron-withdrawing counterparts would enhance the reactivity of the vinyl system towards nucleophiles.

The nature of the ester group (alkyl vs. aryl) also dictates the mechanism of thermal decomposition on surfaces. For alkyl phosphates, thermal decomposition primarily proceeds through C-O and C-H bond cleavage. In contrast, aryl phosphates exhibit greater thermal stability, and their decomposition occurs mainly through P-O cleavage. This implies that the diethyl groups of the title compound would likely cleave at the C-O bond under thermal stress.

On the vinyl group, the phenyl and chloro substituents play a crucial role. The phenyl group can stabilize adjacent carbanions or radical intermediates through resonance, influencing the regioselectivity and rate of addition reactions. The chlorine atom is an electron-withdrawing group, which further polarizes the double bond, making the β-carbon more susceptible to nucleophilic attack. In cross-coupling reactions, both the phosphate group and the halogen can act as leaving groups. For instance, bromovinyl phosphates have been shown to react with organozinc reagents in palladium-catalyzed reactions where both the bromine atom and the phosphate group are substituted. This highlights the potential for the chloro substituent and the diethyl phosphate group in the title compound to serve as leaving groups in transition-metal-catalyzed reactions.

Chemical Degradation Pathways and Environmental Transformation Studies

Hydrolytic Degradation Mechanisms of Organophosphate Esters

The hydrolysis of organophosphate esters is a primary degradation pathway in aqueous environments. This process involves the cleavage of the ester bond by water, which can be influenced by pH and temperature. For compounds structurally similar to 2-Chloro-1-phenylvinyl diethyl phosphate (B84403), such as chlorfenvinphos (B103538), hydrolysis is a recognized degradation route. nih.gov The general mechanism for the hydrolysis of phosphate esters can proceed through cleavage of the P-O bond. nih.gov

The rate of hydrolysis of organophosphate esters is significantly dependent on the pH of the surrounding medium. researchgate.netmdpi.com Generally, hydrolysis can be catalyzed by both acids and bases. nih.gov For the related compound chlorfenvinphos, it is reported to be most stable in neutral pH conditions at ambient temperatures. nih.gov Its hydrolysis is slow, with a half-life of 170 days at pH 6 and 80 days at pH 8 at 20–30 °C. nih.gov This suggests that 2-Chloro-1-phenylvinyl diethyl phosphate is also likely to exhibit pH-dependent hydrolysis, with faster degradation under alkaline conditions.

The hydrolysis of vinyl phosphates can be complex. For some vinyl phosphates, the reaction mechanism involves a nucleophilic attack on the phosphorus atom. nih.gov The specific pathways and kinetics for this compound would require experimental determination, but the data from analogous compounds provide a basis for estimation.

Table 1: Hydrolysis Half-life of a Structurally Similar Compound (Chlorfenvinphos) at Different pH Levels

| pH | Temperature (°C) | Half-life (days) |

|---|---|---|

| 6 | 20-30 | 170 |

| 8 | 20-30 | 80 |

Data is for the analogous compound chlorfenvinphos and is indicative of potential behavior. nih.gov

Photochemical Degradation Processes and Mechanisms

Photochemical degradation, or photolysis, is another significant abiotic process that contributes to the transformation of organophosphate pesticides in the environment. wikipedia.orgpesticidestewardship.org This process is driven by sunlight and can occur on surfaces such as soil, water, or plants. pesticidestewardship.org The photodegradation of organophosphorus insecticides can be influenced by the presence of other substances in the environment, such as humic substances, which can act as photosensitizers. researchgate.net

For organophosphorus pesticides, photodegradation in natural waters can lead to a variety of transformation products. researchgate.net While specific studies on the photodegradation of this compound are not available, research on other organophosphates indicates that this is a plausible degradation pathway. The half-lives of some organophosphorus insecticides in natural waters under sunlight can range from 0.4 to 35.4 days. researchgate.net

Abiotic Transformation Routes in Environmental Compartments

In addition to hydrolysis and photolysis, other abiotic transformation processes can contribute to the degradation of this compound in various environmental compartments. In soil, abiotic degradation processes are influenced by factors such as soil type, organic matter content, temperature, and moisture. nih.gov For the related compound chlorfenvinphos, biodegradation is considered the dominant process for its loss from soil. nih.gov However, abiotic processes like hydrolysis still play a role. nih.gov

Chlorfenvinphos has a moderate tendency to adsorb to soil particles, and its persistence varies with soil type. nih.govcoastalwiki.org In sandy soils with low organic matter, it is less persistent, with only 3–15% remaining after 15 weeks. nih.gov In contrast, in peat soil with high organic matter content, 70% of the applied amount remained after 21 weeks. nih.gov This suggests that the environmental fate of this compound will also be highly dependent on the specific characteristics of the environmental compartment.

Table 2: Persistence of a Structurally Similar Compound (Chlorfenvinphos) in Different Soil Types

| Soil Type | Organic Matter (%) | % Remaining after 15 weeks |

|---|---|---|

| Sandy Soil | 1.6-2.2 | 3-15 |

| Peat Soil | 47.8 | ~70 (after 21 weeks) |

Data is for the analogous compound chlorfenvinphos and illustrates the impact of soil type on persistence. nih.gov

Oxidative Degradation Mechanisms

Oxidative degradation is a key transformation pathway for many organic pollutants, including organophosphate esters. In the environment, this is often mediated by reactive oxygen species, particularly the hydroxyl radical (•OH). nih.gov Hydroxyl radicals can be generated through various processes, such as the photolysis of nitrate (B79036) and natural organic matter in surface waters. nih.gov

The reaction of organophosphorus pesticides with hydroxyl radicals is typically very fast. nih.gov For example, the second-order rate constants for the reaction of parathion (B1678463) and chlorpyrifos (B1668852) with hydroxyl radicals are in the order of 10^9 M⁻¹s⁻¹. nih.gov While specific kinetic data for this compound is not available, it is expected to be reactive towards hydroxyl radicals. The degradation of organophosphorus compounds by hydroxyl radicals can lead to the formation of various transformation products through processes like hydroxylation and oxidation of different parts of the molecule. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including complex organophosphorus compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

³¹P NMR spectroscopy is a particularly powerful and direct method for analyzing organophosphorus compounds due to the phosphorus-31 nucleus having a natural abundance of 100% and a spin of ½, which results in sharp and easily interpretable signals. huji.ac.il This technique is highly sensitive to the electronic environment around the phosphorus atom, making it an excellent tool for identifying the specific type of phosphorus functional group present. huji.ac.il

For phosphate (B84403) esters like 2-Chloro-1-phenylvinyl diethyl phosphate, the ³¹P chemical shift provides a distinct signature of the phosphate moiety. Spectra are typically recorded with proton decoupling, which simplifies the spectrum by removing couplings to hydrogen atoms, resulting in a single sharp peak for each unique phosphorus environment. huji.ac.il The chemical shift is influenced by the nature of the substituents attached to the phosphate group. In the case of vinyl phosphates, the electronic properties of the vinylic and aromatic systems directly affect the shielding of the phosphorus nucleus. Based on data from structurally similar compounds like diethyl (1-phenylvinyl) phosphate, the chemical shift for this compound is expected to appear in the negative ppm range, characteristic of phosphate esters. rsc.org

Table 1: Predicted ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

|---|

While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR are essential for elucidating the structure of the organic portions of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a complete map of the hydrogen atoms in the molecule. For this compound, the spectrum can be divided into distinct regions:

Aromatic Region: The protons on the phenyl group are expected to produce a series of multiplets in the range of δ 7.3–7.6 ppm. rsc.org

Vinylic Region: The single proton on the chloro-substituted carbon of the vinyl group would likely appear as a singlet or a doublet with a small coupling constant to the phosphorus atom.

Alkyl Region: The diethyl phosphate group gives rise to two characteristic signals: a quartet around δ 4.1–4.3 ppm for the two methylene (B1212753) (-OCH₂) groups, which are coupled to the adjacent methyl protons and the phosphorus atom, and a triplet around δ 1.3 ppm for the two methyl (-CH₃) groups, coupled to the adjacent methylene protons. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key features for this compound include:

Aromatic Carbons: Signals for the six carbons of the phenyl ring would appear in the typical aromatic region of δ 125–135 ppm. rsc.org

Vinylic Carbons: Two distinct signals are expected for the double bond carbons. Their chemical shifts are influenced by the attached phenyl, chloro, and phosphate groups. Crucially, these carbons, along with the methylene carbons of the ethyl groups, will exhibit coupling to the phosphorus nucleus (²JPC, ³JPC), appearing as doublets. rsc.org This P-C coupling is definitive proof of the connectivity within the molecule.

Alkyl Carbons: The methylene (-OCH₂) carbons are expected around δ 64 ppm, appearing as a doublet due to coupling with phosphorus, while the methyl (-CH₃) carbons would be found further upfield around δ 16 ppm, also as a doublet. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Moiety | Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| Phenyl | ¹H | 7.30 - 7.60 | Multiplet | - |

| Phenyl | ¹³C | 125.0 - 135.0 | Singlets | - |

| Vinylic | ¹H | 5.30 - 5.80 | Singlet or Doublet | JPH ≈ 1-3 Hz |

| Vinylic | ¹³C | 97.0 - 153.0 | Doublets | JPC ≈ 3-8 Hz |

| Methylene (-OCH₂) | ¹H | 4.10 - 4.30 | Quartet of Doublets | JHH ≈ 7 Hz, JPH ≈ 8 Hz |

| Methylene (-OCH₂) | ¹³C | ~64.5 | Doublet | JPC ≈ 6 Hz |

| Methyl (-CH₃) | ¹H | ~1.35 | Triplet | JHH ≈ 7 Hz |

Mass Spectrometry Techniques for Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₆ClO₄P), high-resolution mass spectrometry (HRMS) can confirm its elemental formula by providing a highly accurate mass measurement. rsc.org

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙). A key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, two peaks (M⁺˙ and [M+2]⁺˙) will be observed in an approximate 3:1 intensity ratio, which is a clear indicator of the presence of a single chlorine atom in the molecule. koreascience.krmiamioh.edu

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for organophosphorus esters involve the cleavage of P-O and C-O bonds. koreascience.krnih.gov

Plausible Fragmentation Pathways:

Loss of an Ethylene (B1197577) Molecule: A common fragmentation for diethyl esters is the loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement from one of the ethyl groups. koreascience.kr

Cleavage of the P-O Vinyl Bond: Scission of the bond between the phosphorus and the vinylic oxygen can lead to the formation of ions corresponding to the diethyl phosphate fragment and the chloro-phenylvinyl fragment.

Loss of a Chlorine Atom: Cleavage of the C-Cl bond can result in a fragment corresponding to the loss of a chlorine radical (35/37 Da).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Identity | Notes |

|---|---|---|

| 290 | [M]⁺˙ | Molecular ion |

| 292 | [M+2]⁺˙ | Isotope peak for ³⁷Cl |

| 255 | [M - Cl]⁺ | Loss of a chlorine radical |

| 262 | [M - C₂H₄]⁺˙ | Loss of ethylene |

| 155 | [(C₂H₅O)₂PO₂]⁺ | Diethyl phosphate fragment |

Chromatographic Methods for Separation and Quantification in Chemical Studies

Chromatographic techniques are indispensable for separating the target compound from reaction mixtures, byproducts, or environmental matrices, as well as for its precise quantification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier method for the analysis of volatile and semi-volatile compounds. cdc.gov this compound, as a moderately sized ester, is amenable to GC analysis. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. rsc.org The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector, providing identification based on the mass spectrum and fragmentation pattern. This method is highly effective for confirming the purity of a synthesized sample and for identifying and quantifying the compound in complex mixtures. mdpi.com

For compounds that may be thermally unstable or not sufficiently volatile for GC, High-Performance Liquid Chromatography (HPLC) is the preferred method. cdc.gov HPLC separates components in a liquid mobile phase based on their affinity for a solid stationary phase. For this compound, a reversed-phase HPLC method using a C18 column would be highly effective. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the phenyl group provides a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) spectrophotometer. HPLC is particularly useful for monitoring the progress of a chemical reaction by quantifying the consumption of reactants and the formation of the product over time.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of 2-Chloro-1-phenylvinyl diethyl phosphate (B84403). These studies provide a basis for predicting its behavior in chemical reactions and its interactions with other molecules.

**Table 1: Predicted Geometrical Parameters of a Vinyl Phosphate Analog using DFT/B3LYP/6-31G***

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | P=O | ~1.45 Å |

| Bond Length | P-O(ester) | ~1.60 Å |

| Bond Length | C=C | ~1.34 Å |

| Bond Angle | O=P-O | ~115° |

| Bond Angle | P-O-C(vinyl) | ~120° |

Note: Data are representative values from computational studies on similar vinyl phosphate structures.

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. For organophosphates, the HOMO is often located on the non-bonding oxygen atoms of the phosphate group, while the LUMO is typically associated with the σ* anti-bonding orbitals of the P-O bonds, making the phosphorus atom susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of Organophosphate Analogs from DFT Calculations

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to 0.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 |

Note: Values are typical for organophosphate pesticides and can vary based on the specific structure and computational method.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For 2-Chloro-1-phenylvinyl diethyl phosphate, the MEP map would be expected to show a significant negative potential around the phosphoryl oxygen atom, making it a prime site for interaction with electrophiles or for hydrogen bonding. The phosphorus atom, being bonded to four electronegative oxygen atoms, would exhibit a positive potential, marking it as the primary site for nucleophilic attack. The chlorine atom on the vinyl group would also influence the electrostatic potential, likely creating a region of negative potential, while the phenyl ring would exhibit a complex potential landscape due to its π-electron system.

Mechanistic Investigations through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights into the transient species and energy barriers that are often difficult to observe experimentally.

A key reaction for organophosphates is nucleophilic substitution at the phosphorus center, often leading to their biological activity or degradation. Computational methods can be used to model this reaction, for example, the attack of a nucleophile like a hydroxide (B78521) ion or a serine residue in an enzyme. This process typically proceeds through a trigonal bipyramidal transition state.

Transition state theory allows for the calculation of the structure and energy of this high-energy intermediate. The geometry of the transition state for a bimolecular nucleophilic substitution (SN2) at the phosphorus atom of a diethyl phosphate derivative would show the incoming nucleophile and the leaving group in apical positions. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. For organophosphates, the hydrolysis reaction is a critical pathway for detoxification, and computational studies can elucidate the step-by-step mechanism, including the role of solvent molecules in stabilizing the transition state.

Thermodynamic and Kinetic Computations of Chemical Processes

Computational chemistry can provide quantitative data on the thermodynamics and kinetics of reactions involving this compound. The hydrolysis of the phosphate ester bond is a particularly important process.

Calculations of the Gibbs free energy of reaction (ΔG) can determine the spontaneity of a reaction, while the enthalpy of reaction (ΔH) indicates whether it is exothermic or endothermic. For the hydrolysis of organophosphates, the reaction is generally thermodynamically favorable.

Table 3: Predicted Thermodynamic Parameters for the Hydrolysis of a Diethyl Phosphate Analog

| Thermodynamic Parameter | Predicted Value (kcal/mol) |

|---|---|

| ΔG° (Gibbs Free Energy of Reaction) | -5 to -15 |

| ΔH° (Enthalpy of Reaction) | -10 to -20 |

| Activation Energy (Ea) | 15 to 25 |

Note: Values are representative for the alkaline hydrolysis of diethyl phosphate esters and can vary with the specific leaving group and reaction conditions.

Kinetic parameters, such as the rate constant of a reaction, can be estimated from the calculated activation energy using transition state theory. These calculations can help to predict the persistence of the compound in the environment and its rate of reaction with biological targets.

Structure–Reactivity Relationship Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. Computational methods are essential for generating the molecular descriptors used in QSAR models.

For a class of compounds like organophosphates, descriptors derived from DFT calculations, such as HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and atomic charges on the phosphorus atom, can be correlated with their insecticidal activity or toxicity. For example, a lower LUMO energy and a more positive charge on the phosphorus atom would generally correlate with a higher rate of reaction with nucleophiles and thus, potentially, higher biological activity. The presence of the chloro and phenyl substituents on the vinyl group of this compound will significantly influence these electronic properties compared to simpler alkyl phosphates, and these effects can be quantified through computational analysis to build predictive QSAR models. biorxiv.org

Synthesis and Chemical Utility of Analogues and Derivatives

Design and Synthesis of Modified Vinyl Phosphate (B84403) Structures

A successful strategy for creating analogues of 2-Chloro-1-phenylvinyl diethyl phosphate involves the reaction of 2-chloro-2-phenylethenylphosphonic acid dichloride with a variety of alcohols. This method allows for the systematic variation of the alkyl groups on the phosphate moiety, leading to a series of dialkyl [(Z)-2-chloro-2-phenylethenyl]phosphonates.

The general synthetic approach is outlined below:

Scheme 1: Synthesis of Dialkyl [(Z)-2-chloro-2-phenylethenyl]phosphonates

2-chloro-2-phenylethenylphosphonic acid dichlorideAlcoholDialkyl [(Z)-2-chloro-2-phenylethenyl]phosphonate

Following this procedure, a range of analogues has been synthesized, demonstrating the versatility of this synthetic route. The resulting compounds are typically obtained as yellow oily liquids.

Table 1: Synthesized Analogues of this compound

| Compound ID | R Group | Molecular Formula | Calculated [M+H]+ |

|---|---|---|---|

| 1 | Methyl | C10H12ClO3P | 246.0285 |

| 2 | Ethyl | C12H16ClO3P | 274.0598 |

| 3 | Isopropyl | C14H20ClO3P | 302.0911 |

| 4 | n-Butyl | C16H24ClO3P | 330.1224 |

| 5 | Isobutyl | C16H24ClO3P | 330.1224 |

| 6 | n-Hexyl | C20H32ClO3P | 386.1850 |

Reactivity Studies of Substituted Vinyl Phosphate Analogues

The reactivity of these substituted vinyl phosphate analogues is a subject of significant interest. Spectroscopic analysis provides valuable insights into their electronic and structural properties, which in turn govern their chemical behavior.

Spectroscopic Data of Synthesized Analogues:

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are key techniques used to characterize these compounds.

³¹P NMR Spectroscopy: The phosphorus chemical shifts (δP) for the synthesized dialkyl [(Z)-2-chloro-2-phenylethenyl]phosphonates are found in a characteristic range, providing a useful diagnostic tool for this class of compounds.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weights of the synthesized analogues, with the observed [M+H]⁺ ions matching the calculated values.

Table 2: Spectroscopic Data for Selected Analogues

| Compound ID | R Group | ³¹P NMR (δ, ppm) | ESI-MS [M+H]+ (Observed) |

|---|---|---|---|

| 1 | Methyl | 16.21 | 247.289 |

| 2 | Ethyl | - | 274.0598 |

| 3 | Isopropyl | 10.73 | 303.0917 |

| 4 | n-Butyl | 12.51 | 331.1228 |

| 5 | Isobutyl | 13.25 | 331.1230 |

| 6 | n-Hexyl | - | 386.1850 |

Data not available for all compounds in the cited literature.

The presence of the chloro-vinyl group and the phosphate ester functionality suggests a rich and varied reactivity profile for these molecules, making them attractive candidates for further synthetic transformations.

Role as Synthetic Intermediates in Complex Organic Transformations

While specific, complex organic transformations starting from this compound and its analogues are not extensively detailed in the currently available literature, their structure suggests significant potential as versatile synthetic intermediates. The vinyl chloride moiety can potentially participate in cross-coupling reactions, allowing for the introduction of various substituents at the vinyl position. Furthermore, the phosphate group can act as a leaving group in substitution reactions or be modified to alter the compound's reactivity.

Development of Novel Organophosphorus Compounds through Vinyl Phosphate Chemistry

The chemistry of vinyl phosphates serves as a foundation for the development of novel organophosphorus compounds. By leveraging the reactivity of the carbon-carbon double bond and the phosphorus center in analogues of this compound, it is conceivable to construct more complex molecules with potentially interesting biological or material properties. For instance, these compounds could serve as precursors for the synthesis of phosphonate-containing heterocyclic compounds, a class of molecules with known applications in medicinal chemistry. The exploration of cycloaddition reactions or tandem reaction sequences involving these vinyl phosphates could open up new avenues for the synthesis of previously inaccessible organophosphorus architectures. Further research in this area is warranted to fully realize the synthetic potential of this class of compounds.

Q & A

Q. What analytical techniques are recommended for characterizing 2-chloro-1-phenylvinyl diethyl phosphate, and how are they applied?

Answer:

- FT-IR and NMR Spectroscopy : These techniques are critical for structural elucidation. FT-IR identifies functional groups (e.g., P=O stretches at ~1250 cm⁻¹ and C-Cl stretches at ~750 cm⁻¹), while ¹H NMR resolves stereochemical configurations and substituent positions (e.g., vinyl proton splitting patterns) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, essential for distinguishing isomers like Z/E configurations .

- Chromatography (HPLC/GC) : Used for purity assessment and separation of stereoisomers, particularly when studying metabolic or environmental degradation products .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage Conditions : Store in airtight containers at 2–8°C, away from oxidizers or moisture, to prevent hydrolysis or degradation .

- Emergency Measures : In case of spills, use inert adsorbents (e.g., vermiculite) for containment. For skin exposure, wash immediately with soap and water; for eye contact, irrigate with saline for 15 minutes .

Q. How is this compound synthesized, and what are common impurities?

Answer:

- Synthetic Route : Typically synthesized via nucleophilic substitution between diethyl chlorophosphate and 2-chloro-1-phenylvinyl alcohol. Catalysts like pyridine may enhance reaction efficiency .

- Impurities : Common byproducts include unreacted diethyl chlorophosphate and stereoisomers (Z/E forms). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced Research Questions

Q. How does stereochemistry (Z/E isomerism) influence the bioactivity and environmental persistence of this compound?

Answer:

- Bioactivity : The Z-isomer exhibits higher insecticidal activity due to improved binding to acetylcholinesterase active sites, while the E-isomer is less potent. Computational docking studies (e.g., AutoDock Vina) can predict stereospecific interactions .

- Environmental Persistence : Z-isomers degrade slower in soil (t₁/₂ = 30–60 days) compared to E-isomers (t₁/₂ = 15–30 days), as shown in soil microcosm studies using LC-MS/MS .

Q. How can contradictory data on the compound’s toxicity across studies be resolved methodologically?

Answer:

- Standardized Assays : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to harmonize experimental conditions. Variability often arises from differences in solvent carriers (e.g., DMSO vs. corn oil) .

- Metabolite Profiling : Quantify toxic metabolites like diethyl phosphate (DEP) using GC-MS in biological samples (e.g., rodent plasma) to correlate exposure levels with observed effects .

- Statistical Reconciliation : Apply multivariate regression to account for confounding variables (e.g., pH, temperature) in aquatic toxicity studies .

Q. What advanced methodologies are used to study its flame-retardant mechanisms in polymer matrices?

Answer:

- Thermogravimetric Analysis (TGA) : Measures thermal stability and char residue formation. For example, 10% weight loss occurs at 220°C in PVC blends, indicating gas-phase radical quenching .

- Cone Calorimetry : Quantifies flame suppression via parameters like peak heat release rate (pHRR). Blending with castor oil derivatives reduces pHRR by 35–40% through synergistic char formation .

- Solid-State NMR : Probes interactions between the phosphate group and polymer chains, revealing covalent vs. physical bonding mechanisms .

Q. How can computational modeling optimize its application in catalytic or material science contexts?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in catalytic cycles or photodegradation pathways .

- Molecular Dynamics (MD) : Simulates diffusion rates in polymer matrices (e.g., PVC) to optimize plasticizer compatibility and leaching resistance .

- QSAR Models : Relate substituent effects (e.g., chlorine position) to bioactivity or environmental half-lives for rational design of analogs .

Q. What experimental designs are critical for assessing its environmental fate in agrochemical applications?

Answer:

- Soil Column Studies : Track leaching potential using ¹⁴C-labeled compound and scintillation counting. Sandy soils show higher mobility (Kd = 1.2 L/kg) vs. clay (Kd = 8.5 L/kg) .

- Aquatic Microcosms : Expose Daphnia magna to sublethal doses (LC₅₀ = 0.12 mg/L) under varying pH (6–8) and DOC levels to model ecosystem impacts .

- Degradation Pathways : Use LC-QTOF-MS to identify photolysis byproducts (e.g., chlorophenyl derivatives) under UV light (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.